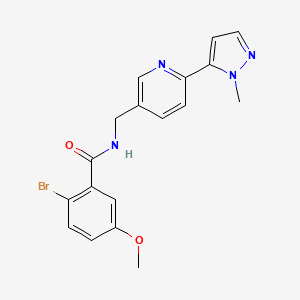

2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2/c1-23-17(7-8-22-23)16-6-3-12(10-20-16)11-21-18(24)14-9-13(25-2)4-5-15(14)19/h3-10H,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAMQNFJGFYEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-position. This is followed by the formation of the pyrazolyl-pyridine moiety through a series of condensation reactions involving 1-methyl-1H-pyrazole and 3-pyridinecarboxaldehyde. The final step involves coupling the pyrazolyl-pyridine intermediate with the brominated benzamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the pyrazole or pyridine rings.

Condensation Reactions: The benzamide core can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolyl-pyridine moiety can play a crucial role in these interactions, potentially forming hydrogen bonds or π-π stacking interactions with the target.

Comparison with Similar Compounds

Structural Comparisons

a. Substituent Variations in Benzamide Derivatives

- Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Key differences: Replaces bromo/methoxy with dichloro substituents and incorporates a thiazole ring. The morpholinomethyl group on thiazole may enhance solubility compared to the pyrazole-pyridine system in the target compound .

- 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide ():

- 5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide ():

b. Heterocyclic Core Modifications

- Ponatinib Derivatives (): Compounds like 17 and 18 feature imidazole or pyrrolidine rings instead of pyrazole/pyridine. These modifications are critical for kinase selectivity and potency, suggesting the target compound’s pyrazole-pyridine system could offer distinct binding interactions .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A simpler benzamide with a hydroxyl-tert-butyl group, lacking aromatic heterocycles. This highlights the target compound’s advanced complexity, which may enhance target affinity but reduce synthetic accessibility .

Physicochemical and Spectroscopic Comparisons

Key Observations:

- The target compound’s bromo and methoxy groups contribute to distinct deshielding effects in NMR, differing from chloro (4d) or hydroxy () substituents.

- Pyridine protons in the target (~8.0–9.0 ppm) contrast with thiazole protons in 4d (~7.5–8.5 ppm), reflecting aromatic electronic environments .

- The absence of a fluorine atom (cf. ) may reduce metabolic stability but simplify synthetic routes .

Challenges and Opportunities

- Synthetic Complexity: The target’s multi-heterocyclic structure poses challenges in regioselectivity and purification compared to simpler analogues (e.g., ).

- Tunability: Substituent variations (e.g., replacing methoxy with morpholine () or fluorine ()) could optimize solubility or target engagement .

Biological Activity

2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular formula of 2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is , with a molecular weight of 401.3 g/mol. The structure features a bromine atom, a methoxy group, and a pyrazole moiety, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer).

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignancies, which is crucial for effective cancer treatment.

Cytotoxicity Assays

The compound's efficacy has been evaluated using several cytotoxicity assays. Below is a summary of findings from various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Cell proliferation inhibition |

| SF-268 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cytotoxicity through mitochondrial dysfunction |

These results suggest that 2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has potent anticancer properties .

Study on Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of similar pyrazole derivatives, indicating that modifications to the pyrazole ring could enhance anti-inflammatory activity while maintaining low toxicity levels . This suggests potential therapeutic applications beyond oncology.

Research on Metabolic Stability

Another critical aspect examined was the metabolic stability of the compound in human liver microsomes. The study found that while the compound retained significant activity, its metabolic profile indicated a need for further optimization to enhance therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 2-bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the benzamide core via coupling of 2-bromo-5-methoxybenzoic acid with a pyridine-methylamine intermediate using coupling agents like EDCI/HOBt or Pd catalysts (e.g., Pd(OAc)₂) in solvents such as DCM or ethanol .

- Step 2: Introduction of the 1-methylpyrazole moiety via Suzuki-Miyaura cross-coupling, employing 1-methylpyrazole-5-boronic acid and a Pd catalyst under inert conditions .

- Yields range from 37% to 83% depending on reaction optimization (e.g., temperature, catalyst loading) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Q. How is X-ray crystallography applied to elucidate its molecular geometry?

- Single-crystal X-ray diffraction with SHELX or WinGX software determines bond lengths (e.g., C-N: ~1.33 Å) and torsion angles, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Catalyst Screening: Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos) improves cross-coupling efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

Q. How to address contradictory spectral data in structural characterization?

Q. What computational methods predict the compound’s biological activity?

- Molecular Docking: AutoDock or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding pockets), guided by crystallographic data .

- QSAR Studies: Correlate substituent effects (e.g., bromo vs. fluoro) with inhibitory potency using CoMFA or HQSAR .

Q. How do structural modifications influence its pharmacological profile?

Q. What strategies assess its stability in biological systems?

- Microsomal Assays: Incubation with liver microsomes (e.g., human CYP3A4) identifies oxidative metabolites via LC-MS/MS .

- pH-Dependent Degradation: Stability tests in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) guide formulation development .

Methodological Challenges and Solutions

Q. How to resolve low yields in the final coupling step?

- Protecting Groups: Temporarily protect the pyridine nitrogen with Boc to prevent side reactions during amide bond formation .

- Microwave Irradiation: Accelerates Suzuki coupling (20 min vs. 12 hr) with >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.